

Discovery and origin of Delta-2-Avermectin B1a

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Compound of Interest

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An In-Depth Technical Guide to the Discovery and Origin of Δ^2 -Avermectin B1a

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete *Streptomyces avermitilis*, represent a landmark discovery in the field of antiparasitic medicine. Their broad-spectrum efficacy against nematodes and arthropods, recognized by the 2015 Nobel Prize in Physiology or Medicine, has revolutionized animal and human health.[1][2] The primary bioactive component, Avermectin B1a, serves as the precursor to several commercially significant agents. This guide provides a detailed technical exploration of the journey from the initial discovery of the producing organism to the intricate biosynthesis of the avermectin core structure. Critically, it elucidates the specific chemical origin of Δ^2 -Avermectin B1a, a key isomer, clarifying its formation not as a direct biosynthetic product but as a result of a base-catalyzed molecular rearrangement. This distinction is vital for professionals in drug development, process chemistry, and regulatory affairs who must understand the complete profile of active compounds and their related substances.

The Discovery of a Paradigm-Shifting Antiparasitic Agent

A Global Search and a Pivotal Collaboration

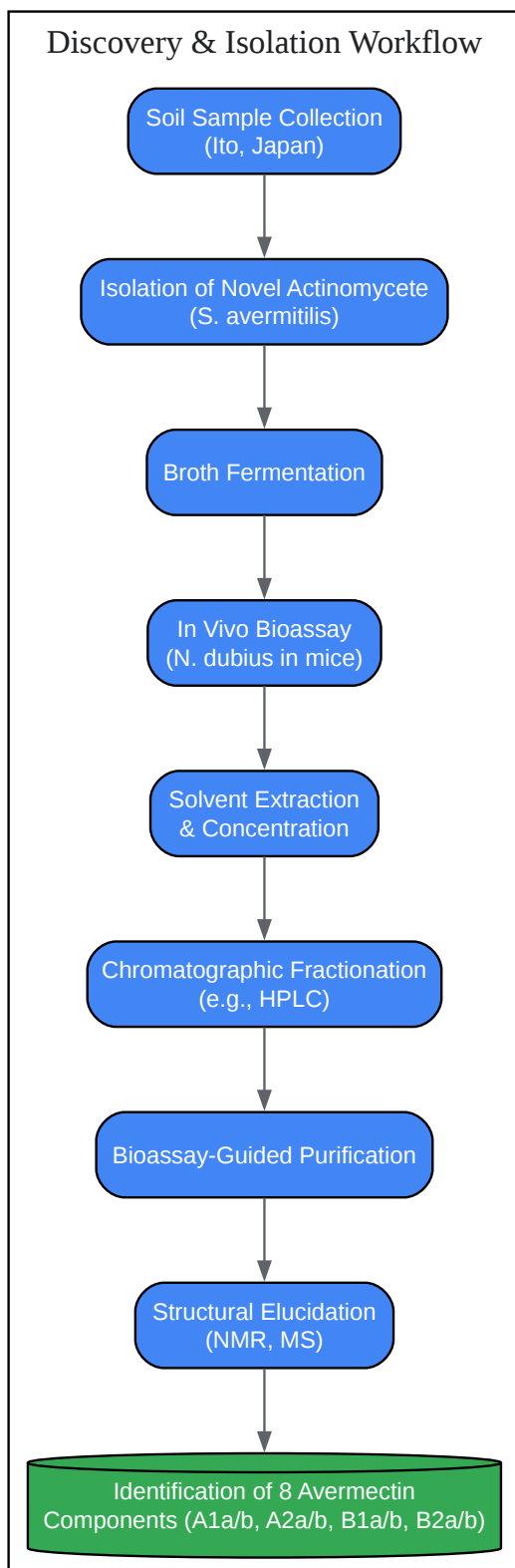
The story of avermectin begins with a systematic search for novel microbial products with therapeutic potential. In the 1970s, Dr. Satoshi Ōmura of the Kitasato Institute in Japan initiated a program to isolate and culture unique actinomycetes from soil samples across the country.[3] [4] One such sample, collected in 1978 near a golf course in Ito City, Shizuoka Prefecture, yielded a new species of actinomycete.[1][4][5]

Through a pioneering research collaboration, this strain was sent to Merck Sharp and Dohme Research Laboratories in the United States, where a team led by Dr. William C. Campbell was screening microbial fermentations for anthelmintic activity.[1][3] The culture broth from this new strain demonstrated remarkable potency against the nematode *Nematospiroides dubius* in mice, without showing toxicity to the host.[1][6] This potent, previously unknown activity prompted an intensive investigation to isolate the active principles. The producing organism was characterized as a new species and named *Streptomyces avermitilis*. [1][6]

Bioassay-Guided Isolation of the Avermectin Complex

The initial success in the mouse model was the trigger for a complex isolation and purification workflow. The causality behind this multi-step process is rooted in the need to separate the active, lipophilic macrocycles from the complex aqueous fermentation broth and the producing mycelia.

The process, guided at each stage by bioassays, revealed that the activity was not due to a single molecule but a family of eight closely related compounds.[1][6] These were named the avermectins. They were found in four homologous pairs (A1/B1, A2/B2) with each pair containing a major 'a' component and a minor 'b' component, which differ by a single methylene group at the C-25 position.[1]



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Fig. 1: Workflow from soil sample to identification of the avermectin complex.

Table 1: The Eight Naturally Occurring Avermectin Components The primary structural variations within the avermectin complex occur at three key positions, leading to the eight distinct natural products.

Component	R5	R25	Bond C22-C23
A1a	-OCH3	-sec-butyl	Double
A1b	-OCH3	-isopropyl	Double
A2a	-OCH3	-sec-butyl	Single, with -OH at C23
A2b	-OCH3	-isopropyl	Single, with -OH at C23
B1a	-OH	-sec-butyl	Double
B1b	-OH	-isopropyl	Double
B2a	-OH	-sec-butyl	Single, with -OH at C23
B2b	-OH	-isopropyl	Single, with -OH at C23

Of these, the B1 components, particularly Avermectin B1a, were identified as having the most potent antiparasitic activity.^[7]

The Biosynthetic Origin of Avermectin B1a

The complex structure of avermectin is not assembled randomly; it is the product of a highly organized enzymatic assembly line encoded by a dedicated set of genes. The origin of the avermectin backbone lies in a Type I polyketide synthase (PKS) pathway.^{[1][8]}

The ave Gene Cluster

The entire biosynthetic machinery for avermectin is encoded in a large, contiguous region of the *S. avermitilis* chromosome known as the ave gene cluster.^{[1][8][9]} This cluster contains the

genes for the PKS enzymes, tailoring enzymes that modify the polyketide backbone, and enzymes for the synthesis and attachment of the oleandrose sugar moieties.[1][8][9]

The PKS itself is composed of four giant, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4), which are organized into 12 modules.[8][10] Each module is responsible for one cycle of chain elongation, incorporating either an acetate or a propionate unit into the growing polyketide chain.[10][11]

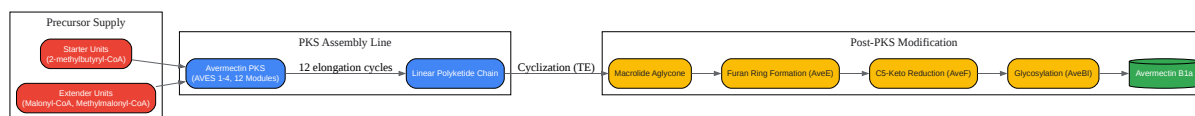
Assembly of the Aglycone Core

The biosynthesis is initiated with a starter unit, either 2-methylbutyryl-CoA (derived from isoleucine) or isobutyryl-CoA (from valine).[1][12] The choice of starter unit determines the C-25 substituent: 2-methylbutyryl-CoA leads to the major 'a' series (e.g., B1a), while isobutyryl-CoA produces the minor 'b' series (e.g., B1b).[9]

The 12 PKS modules then sequentially add seven acetate and five propionate extender units.[1][10] Post-synthesis, the linear polyketide undergoes a series of crucial modifications catalyzed by tailoring enzymes also encoded in the ave cluster:

- **Cyclization:** The thioesterase (TE) domain at the end of AVES 4 releases the polyketide chain, forming the 16-membered macrocyclic lactone.[1]
- **Furan Ring Formation:** The cytochrome P450 monooxygenase, AveE, catalyzes the formation of the furan ring between C6 and C8.[1][8]
- **Ketoreduction:** The AveF enzyme, an NAD(P)H-dependent ketoreductase, reduces the keto group at C5 to a hydroxyl group, a key step in producing the 'B' series of avermectins.[1][8]

Finally, glycosyltransferases (AveBI) attach a disaccharide of L-oleandrose to the C-13 hydroxyl group of the aglycone, yielding the final, biologically active Avermectin B1a molecule.[8]



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Fig. 2: Simplified biosynthetic pathway for the formation of Avermectin B1a.

The Chemical Origin of Δ^2 -Avermectin B1a

While the ave gene cluster masterfully directs the synthesis of the eight core avermectins, Δ^2 -Avermectin B1a is not among them. Its origin is not biosynthetic but chemical, arising from the inherent reactivity of the Avermectin B1a scaffold under specific conditions.

Base-Catalyzed Isomerization

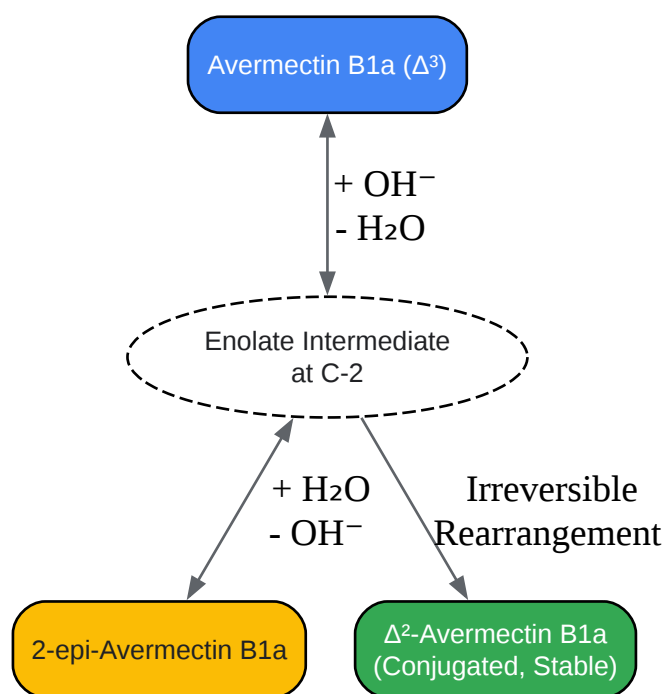
The formation of Δ^2 -Avermectin B1a is the result of a base-catalyzed isomerization of the endocyclic double bond at the C3-C4 position (Δ^3) to the more thermodynamically stable, conjugated C2-C3 position (Δ^2). This phenomenon was definitively characterized by Pivnichny et al. in 1988.[3][11]

The proposed mechanism proceeds via a two-step process under mild basic conditions (e.g., 0.05 M NaOH in aqueous methanol):

- Epimerization at C-2: The base abstracts the acidic proton at C-2, forming an enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to an equilibrium between the natural product (Avermectin B1a) and its C-2 epimer.
- Irreversible Isomerization: Both the natural compound and its 2-epimer can undergo a subsequent, irreversible rearrangement. The enolate intermediate can resolve by proton abstraction from the solvent at C-4, which shifts the double bond to the C2-C3 position. This

forms the Δ^2 isomer, which is stabilized by conjugation with the C-1 carbonyl group of the lactone.

This conjugative stabilization makes the Δ^2 isomer the thermodynamic sink of the reaction; under these conditions, it does not revert to the Δ^3 form.



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Fig. 3: Proposed mechanism for the base-catalyzed isomerization of Avermectin B1a.

Implications for Drug Development and Analysis

The formation of Δ^2 -Avermectin B1a is a critical consideration during fermentation downstream processing, formulation, and storage. Exposure of avermectin-containing solutions to alkaline conditions can lead to the formation of this isomer, which has been shown to have substantially reduced biological activity compared to the parent compound. Therefore, pH control is a crucial parameter to ensure the stability and efficacy of the final product. Analytical methods, such as HPLC, must be validated to ensure they can adequately separate and quantify Avermectin B1a from its Δ^2 -isomer and other related substances.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies that form the basis of avermectin production and analysis. These protocols are foundational and would require optimization for specific strains and scales.

Fermentation of *S. avermitilis*

This protocol describes a typical batch submerged fermentation process for avermectin production.

- **Strain Maintenance:** Maintain a culture of *S. avermitilis* (e.g., DSM 41445) on a suitable agar medium, such as Yeast-Malt-Glucose (YMG) medium (g/L: glucose 4.0, yeast extract 4.0, malt extract 10.0, CaCO₃ 2.0).[1] Incubate plates to achieve good sporulation.
- **Inoculum (Seed) Culture:**
 - Inoculate a flask containing a seed medium (e.g., YMG broth) with spores or mycelia from the agar plate.
 - Incubate at 28°C on a rotary shaker (e.g., 150-250 rpm) for 2-3 days until a dense culture is obtained.[1][7]
- **Production Fermentation:**
 - Prepare the production medium. A typical medium contains a complex carbon source (e.g., soluble corn starch, 50 g/L), a nitrogen source (e.g., yeast extract, 2.0 g/L), and various salts (e.g., KCl 0.1 g/L, MgSO₄·7H₂O 0.1 g/L, CaCO₃ 0.8 g/L).[6]
 - Sterilize the production medium in a fermenter or flask by autoclaving at 121°C for 15-20 minutes.
 - Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).[1]
 - Incubate for 7-14 days at 28-31°C with continuous agitation and aeration.[1] Maintain the pH around 7.0.
 - Monitor avermectin production periodically by taking samples and analyzing them via HPLC.

Extraction and Purification

This protocol outlines a common solvent extraction and chromatographic purification process.

- **Broth Separation:** After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
- **Mycelial Extraction:** Extract the mycelial cake with an organic solvent such as acetone or methanol. This is a critical step, as a significant portion of the lipophilic avermectins remains associated with the cells.
- **Solvent Partitioning:**
 - Combine the solvent extract with the fermentation broth. The pH may be adjusted to the acidic range (e.g., pH 2.5-6.0) to ensure the avermectins are in a neutral, non-ionized state, maximizing their solubility in organic solvents.
 - Extract the combined aqueous phase with a water-immiscible organic solvent like toluene, ethyl acetate, or methylene chloride.[\[12\]](#)[\[13\]](#)
 - Separate the organic layer, which now contains the crude avermectin complex.
- **Concentration:** Remove the extraction solvent under reduced pressure using a rotary evaporator to yield a concentrated oily residue.
- **Chromatographic Purification (HPLC):**
 - Dissolve the crude extract in a suitable solvent (e.g., methanol).
 - Perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the different avermectin components.
 - **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - **Mobile Phase:** An isocratic or gradient system of acetonitrile, methanol, and water is commonly used (e.g., acetonitrile:methanol:water 45:30:25 v/v/v).
 - **Detection:** UV detector set to 245 nm.

- Collect the fractions corresponding to the desired peaks (e.g., Avermectin B1a).
- Confirm the purity of the isolated fractions using analytical HPLC.

Structural Elucidation and Comparative Analysis

The definitive identification of Avermectin B1a and its Δ^2 -isomer relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Comparative Spectroscopic Data for Avermectin B1a and Δ^2 -Avermectin B1a

Property	Avermectin B1a (Δ^3)	Δ^2 -Avermectin B1a	Rationale for Difference
Molecular Formula	C ₄₈ H ₇₂ O ₁₄	C ₄₈ H ₇₂ O ₁₄	Isomers have the same molecular formula and mass.
Molecular Weight	873.1 g/mol	873.1 g/mol	Isomers have the same molecular formula and mass.
Mass Spectrometry (ESI-MS)	[M+NH ₄] ⁺ at m/z 890.5	[M+NH ₄] ⁺ at m/z 890.5	As isomers, the parent ion mass is identical. Fragmentation patterns are expected to be very similar.
1H NMR (Key Signals)	H-3: ~4.7 ppm H-4: ~5.5 ppm	H-3: ~5.8-6.0 ppm (downfield shift) H-4: Becomes aliphatic (~2.2-2.4 ppm, upfield shift)	The H-3 proton is now vinylic and part of a conjugated system, causing a downfield shift. The H-4 proton is now allylic, shifting it significantly upfield into the aliphatic region.
13C NMR (Key Signals)	C-2: ~40 ppm C-3: ~120 ppm C-4: ~135 ppm	C-2: ~125-130 ppm (downfield shift) C-3: ~135-140 ppm (downfield shift) C-4: Becomes aliphatic (~35-40 ppm, upfield shift)	C-2 and C-3 are now sp ² hybridized carbons in a conjugated system, shifting them downfield. C-4 is now an sp ³ hybridized carbon, shifting it significantly upfield.

Note: The chemical shifts for Δ^2 -Avermectin B1a are estimated based on the principles of NMR spectroscopy and the known effects of conjugation and hybridization. Precise values would

require experimental data from a purified standard.

The key to distinguishing the two isomers via NMR is the dramatic environmental change for the nuclei at positions 2, 3, and 4. The shift of the double bond into conjugation with the C-1 carbonyl deshields the protons and carbons at C-2 and C-3, while shielding the now-aliphatic nuclei at C-4. This provides a clear spectroscopic signature for the isomerization.

Conclusion and Future Perspectives

The discovery of avermectin from a single soil sample is a testament to the power of natural product screening and international scientific collaboration. The elucidation of its complex biosynthetic pathway has not only provided a deep understanding of its formation but has also opened the door for genetic engineering and combinatorial biosynthesis to create novel derivatives.

The identification of Δ^2 -Avermectin B1a as a stable, base-catalyzed rearrangement product underscores the importance of process chemistry and analytical vigilance in drug development. Understanding its formation mechanism is crucial for controlling its presence in final drug substances, ensuring product quality, stability, and efficacy. Future research will continue to leverage the *S. avermitilis* chassis for producing new, potent antiparasitic agents, while the principles of chemical stability learned from isomers like Δ^2 -Avermectin B1a will remain a cornerstone of robust pharmaceutical manufacturing.

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